4-Chloro-5-(1-(4-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one
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Overview
Description
4-Chloro-5-(1-(4-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chloro, ethoxy, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(1-(4-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyridazinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Ethylation and Ethoxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(1-(4-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinones with various functional groups.
Scientific Research Applications
4-Chloro-5-(1-(4-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(1-(4-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine: A compound with a similar structure but different core, exhibiting distinct biological activities.
2-Chlorobenzyl alcohol: A simpler compound with a chlorophenyl group, used in various chemical syntheses.
Uniqueness
4-Chloro-5-(1-(4-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
88093-52-1 |
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Molecular Formula |
C14H14Cl2N2O2 |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
4-chloro-5-[1-(4-chlorophenyl)ethoxy]-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-3-18-14(19)13(16)12(8-17-18)20-9(2)10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3 |
InChI Key |
RTTBIZWHZHRERI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)OC(C)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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